molecular formula C12H13N3O B12909931 N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide CAS No. 62399-99-9

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B12909931
CAS No.: 62399-99-9
M. Wt: 215.25 g/mol
InChI Key: QOOKVXXQODIVHA-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of N-methylacetamide with 1-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for optimizing yield and purity. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62399-99-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-methyl-N-(1-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C12H13N3O/c1-10(16)14(2)12-8-9-15(13-12)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

QOOKVXXQODIVHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN(C=C1)C2=CC=CC=C2

Origin of Product

United States

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